2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid
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Overview
Description
5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an acetamido group, a benzyl(ethyl)amino group, and a benzoic acid moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acylation Reaction:
Amination Reaction: The benzyl(ethyl)amino group can be introduced through a nucleophilic substitution reaction using benzylamine and ethylamine.
Industrial Production Methods
Industrial production of 5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Scientific Research Applications
5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other known NSAIDs.
Pharmaceuticals: It is studied for its potential analgesic and anti-inflammatory properties, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Cyclooxygenase Inhibition: The compound is believed to inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and contributing to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Known for its analgesic and anti-inflammatory properties.
Acetylsalicylic acid (Aspirin): A well-known NSAID with similar anti-inflammatory and analgesic effects.
Acetaminophen (Paracetamol): Another analgesic and antipyretic compound with a different mechanism of action.
Uniqueness
5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-acetamido-2-[benzyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-20(12-14-7-5-4-6-8-14)17-10-9-15(19-13(2)21)11-16(17)18(22)23/h4-11H,3,12H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
WZIFFPXDNNYKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)NC(=O)C)C(=O)O |
Origin of Product |
United States |
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